Pentabromobenzene

Descripción general

Descripción

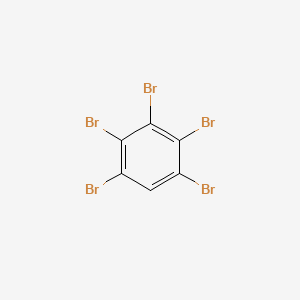

Pentabromobenzene is an organic compound with the molecular formula C6HBr5. It is a brominated derivative of benzene, where five hydrogen atoms on the benzene ring are replaced by bromine atoms. This compound is known for its use as a flame retardant due to its high bromine content, which imparts flame-retardant properties to materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pentabromobenzene can be synthesized through the exhaustive bromination of benzene. The process involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure complete substitution of hydrogen atoms by bromine atoms.

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of benzene using bromine and a catalyst. The reaction is conducted in large reactors with precise control over temperature and bromine addition to achieve high yields and purity. The crude product is then purified through recrystallization or distillation to obtain analytically pure this compound.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where one or more bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The compound can be reduced to form less brominated derivatives of benzene using reducing agents like zinc in acetic acid or sodium borohydride.

Coupling Reactions: this compound can participate in coupling reactions with organometallic reagents to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Zinc in acetic acid or sodium borohydride in methanol.

Coupling: Palladium-catalyzed coupling reactions using organometallic reagents like phenylmagnesium bromide.

Major Products:

Substitution: Formation of hydroxylated or aminated benzene derivatives.

Reduction: Formation of tetrabromobenzene or tribromobenzene.

Coupling: Formation of biaryl compounds with various substituents.

Aplicaciones Científicas De Investigación

Chemical Properties and Overview

Pentabromobenzene is characterized by its high bromine content, which contributes to its effectiveness as a flame retardant. It is a member of the polyhalogenated benzene family, which includes other brominated compounds used in similar applications. The compound has a chemical formula of C₆Br₅ and is known for its stability and persistence in the environment.

Flame Retardant Applications

Flame Retardant in Polymers:

this compound is widely used as an additive in various polymers to enhance their fire resistance. It is commonly incorporated into:

- Electrical and Electronic Equipment: Used in casings and components to prevent ignition during overheating.

- Textiles: Applied in fire-resistant fabrics for clothing and upholstery.

- Building Materials: Integrated into construction materials to improve safety standards.

Table 1: Applications of this compound

| Application Area | Specific Uses |

|---|---|

| Electrical Equipment | Casings, circuit boards |

| Textiles | Fire-resistant clothing, upholstery |

| Building Materials | Insulation, structural components |

Environmental and Toxicological Studies

Recent studies have raised concerns regarding the environmental impact and toxicity of this compound. Research indicates that exposure to this compound can lead to developmental toxicity in aquatic organisms, such as zebrafish. A study found that embryonic exposure to this compound inhibited the inflation of swim bladders in zebrafish larvae, suggesting potential endocrine-disrupting effects .

Case Study: Zebrafish Developmental Toxicity

- Objective: Investigate the effects of this compound on zebrafish development.

- Findings: Significant inhibition of swim bladder inflation was observed at concentrations above 0.25 μM, with alterations in thyroid hormone levels noted .

Regulatory Considerations

Due to its persistence and potential health risks, this compound has come under scrutiny from regulatory agencies. The U.S. Environmental Protection Agency (EPA) has included it in assessments of persistent, bioaccumulative, and toxic (PBT) chemicals . The ongoing evaluation aims to determine safe usage levels and potential restrictions on its applications.

Mecanismo De Acción

The mechanism by which pentabromobenzene exerts its flame-retardant effects involves the release of bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of the flame. The molecular targets include the free radicals involved in the combustion process, and the pathways involve radical scavenging and termination reactions.

Comparación Con Compuestos Similares

Hexabromobenzene: Contains six bromine atoms on the benzene ring.

Tetrabromobenzene: Contains four bromine atoms on the benzene ring.

Tribromobenzene: Contains three bromine atoms on the benzene ring.

Comparison: Pentabromobenzene is unique in its balance of bromine content and reactivity. Compared to hexabromobenzene, it is less brominated and thus more reactive in substitution and reduction reactions. Compared to tetrabromobenzene and tribromobenzene, it has higher bromine content, making it more effective as a flame retardant. Its intermediate level of bromination provides a balance between reactivity and flame-retardant properties, making it a versatile compound in various applications.

Actividad Biológica

Pentabromobenzene (PBB) is a brominated aromatic compound primarily used as a flame retardant. Its biological activity has garnered attention due to its potential environmental and health impacts, particularly concerning endocrine disruption and toxicity. This article provides a comprehensive overview of the biological activity of this compound, including relevant case studies, research findings, and data tables.

This compound is characterized by its high bromine content, which contributes to its effectiveness as a flame retardant. It is commonly found in various consumer products, including electronics, textiles, and plastics. However, its persistence in the environment raises concerns regarding bioaccumulation and toxicity.

Endocrine Disruption

Recent studies indicate that this compound can disrupt thyroid hormone balance. For instance, a study on zebrafish larvae demonstrated that embryonic exposure to this compound inhibited the inflation of posterior swim bladders and led to a reduction in thyroid hormone levels, specifically T3 . This disruption can have significant implications for developmental processes in aquatic organisms.

Toxicity Studies

A variety of toxicity assessments have been conducted on this compound, focusing on its effects on different biological systems:

- Zebrafish Model : Research has shown that exposure to this compound results in developmental abnormalities in zebrafish larvae. The study highlighted that exposure at critical developmental stages led to significant alterations in behavior and physiology .

- Cell Culture Studies : In vitro studies have indicated that this compound exhibits cytotoxic effects on mammalian cell lines. These effects are attributed to oxidative stress and apoptosis induction, suggesting potential carcinogenic properties .

Data Table: Summary of Biological Effects

| Study | Model | Findings |

|---|---|---|

| Peng et al. (2021) | Zebrafish | Inhibited swim bladder inflation; reduced T3 levels |

| ResearchGate (2016) | Mammalian Cells | Induced cytotoxicity; oxidative stress observed |

| EPA Toxicity Assessment | Various | Identified as a persistent bioaccumulative toxic (PBT) substance |

Case Studies

-

Zebrafish Developmental Study :

- Objective : To assess the impact of this compound on early development.

- Methodology : Zebrafish embryos were exposed to varying concentrations of this compound.

- Results : Significant inhibition of swim bladder inflation was observed alongside decreased thyroid hormone levels, indicating potential endocrine disruption.

-

Mammalian Cell Line Toxicity :

- Objective : To evaluate the cytotoxic effects of this compound on human cell lines.

- Methodology : Human liver cancer cell lines were treated with this compound.

- Results : The study found increased levels of reactive oxygen species (ROS) and apoptosis markers, suggesting that this compound may contribute to carcinogenesis through oxidative stress mechanisms.

Regulatory Considerations

Due to its persistence and potential health risks, this compound is under scrutiny by regulatory agencies. It has been proposed for inclusion in the Stockholm Convention's list of persistent organic pollutants (POPs), which aims to restrict or eliminate the use of harmful substances globally . The Environmental Protection Agency (EPA) has also evaluated its risks under the Toxic Substances Control Act (TSCA), emphasizing the need for further research into its long-term effects on human health and the environment .

Análisis De Reacciones Químicas

Thermal Decomposition and Base-Induced Reactions

Pentabromobenzene undergoes decomposition under high temperatures or in the presence of strong bases, releasing bromine gas (Br₂) as a primary product . This reaction is critical in fire scenarios, where the compound acts as a flame retardant by quenching free radicals.

Reaction conditions and products

| Condition | Temperature Range | Major Products |

|---|---|---|

| Thermal decomposition | >300°C | Br₂, polybrominated dibenzofurans (PBDFs) |

| Alkaline hydrolysis | 80–100°C (with NaOH) | Br⁻ ions, debrominated benzene derivatives |

Mechanistic studies suggest that base-induced cleavage involves nucleophilic attack on bromine atoms, leading to sequential debromination .

Photolytic Hydrodebromination

Exposure to UV light induces reductive debromination, replacing bromine atoms with hydrogen. This process is structure-dependent, with vicinal bromine positions (adjacent Br atoms) reacting ~3 times faster than isolated Br sites .

Degradation pathway under UV irradiation

-

Primary products : Tetra- and tribromobenzenes (dominant intermediates).

-

Secondary products : Dibromobenzenes and monobromobenzene (slower formation due to reduced Br density).

Kinetic data

| Br Position | Relative Debromination Rate |

|---|---|

| Vicinal Br (e.g., 2,3,4,5-Br₄) | 3.0 (normalized) |

| Isolated Br | 1.0 |

This pathway explains why tribrominated intermediates persist in environmental systems .

Photo-Oxidation

In the atmosphere, this compound reacts with hydroxyl radicals (- OH) and NOₓ, forming oxygenated derivatives :

Key steps :

-

Hydroperoxide formation :

-

Carboxylic acid generation :

Oxidation products :

-

Short-lived hydroperoxides (detected via mass spectrometry).

-

Stable monocarboxylic acids (identified in smog chamber studies) .

Substitution Reactions

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) under harsh conditions:

Example reaction with methoxide (CH₃O⁻) :

Factors influencing reactivity :

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Environmental Degradation Pathways

This compound degrades in aquatic and terrestrial systems via:

| Pathway | Conditions | Products |

|---|---|---|

| Microbial reduction | Anaerobic sediments | Lower brominated benzenes |

| Abiotic hydrolysis | Neutral pH, 25°C | Br⁻, dibromophenols |

Ecotoxicity implications :

Propiedades

IUPAC Name |

1,2,3,4,5-pentabromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVVSBBXENOOQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209646 | |

| Record name | 1,2,3,4,5-Pentabromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-90-2 | |

| Record name | Pentabromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5-Pentabromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, pentabromo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTABROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P192EN4HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.